

Application Note and Experimental Protocol: Nitration of 2-Bromo-1,3-dimethylbenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3-dimethyl-4-nitrobenzene

Cat. No.: B1281309

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This document provides a detailed experimental protocol for the nitration of 2-bromo-1,3-dimethylbenzene to synthesize 2-bromo-1,3-dimethyl-5-nitrobenzene. The procedure is adapted from established methods for the nitration of similar aromatic compounds.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis. This process is crucial for the introduction of a nitro group onto an aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as amines, which are common in pharmaceutical compounds. In the case of 2-bromo-1,3-dimethylbenzene, the directing effects of the bromine and methyl substituents guide the incoming nitro group primarily to the C5 position, yielding 2-bromo-1,3-dimethyl-5-nitrobenzene. This compound can serve as a valuable intermediate in the synthesis of more complex molecules in drug discovery and development. Careful control of reaction conditions, particularly temperature, is essential to prevent the formation of dinitrated byproducts.^{[1][2][3]}

Reaction Scheme

The nitration of 2-bromo-1,3-dimethylbenzene proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO_2^+), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Caption: Reaction scheme for the nitration of 2-bromo-1,3-dimethylbenzene.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier
2-Bromo-1,3-dimethylbenzene	Reagent grade, 98%	e.g., Sigma-Aldrich, TCI
Concentrated Nitric Acid (HNO ₃)	ACS reagent, 70%	e.g., Fisher Scientific
Concentrated Sulfuric Acid (H ₂ SO ₄)	ACS reagent, 98%	e.g., VWR
95% Ethanol	Reagent grade	e.g., Pharmco-Aaper
Deionized Water	---	---
Ice	---	---
Sodium Bicarbonate (NaHCO ₃) solution	5% aqueous solution	---

Equipment:

- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Beaker (250 mL)
- Büchner funnel and filter flask

- Filter paper
- Recrystallization dish
- Melting point apparatus

Procedure:

- **Preparation of the Nitrating Mixture:** In a 50 mL round-bottom flask, carefully add 5.0 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add 5.0 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.
- **Reaction Setup:** Equip the flask with a magnetic stir bar and a thermometer.
- **Addition of Substrate:** Slowly add 2.0 g of 2-bromo-1,3-dimethylbenzene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 30-35 °C.^{[1][4]} Use the ice bath to manage any exotherm.
- **Reaction Time:** After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
- **Work-up:** Pour the reaction mixture slowly and with vigorous stirring onto 50 g of crushed ice in a 250 mL beaker.^[1] This will precipitate the crude product.
- **Isolation of Crude Product:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold water until the washings are neutral to litmus paper. This removes any residual acid. A final wash with a small amount of cold 5% sodium bicarbonate solution can also be performed, followed by another water wash.
- **Purification by Recrystallization:** Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 95% ethanol.^{[3][5][6]} Dissolve the crude product in the boiling ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

- **Drying and Characterization:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR).

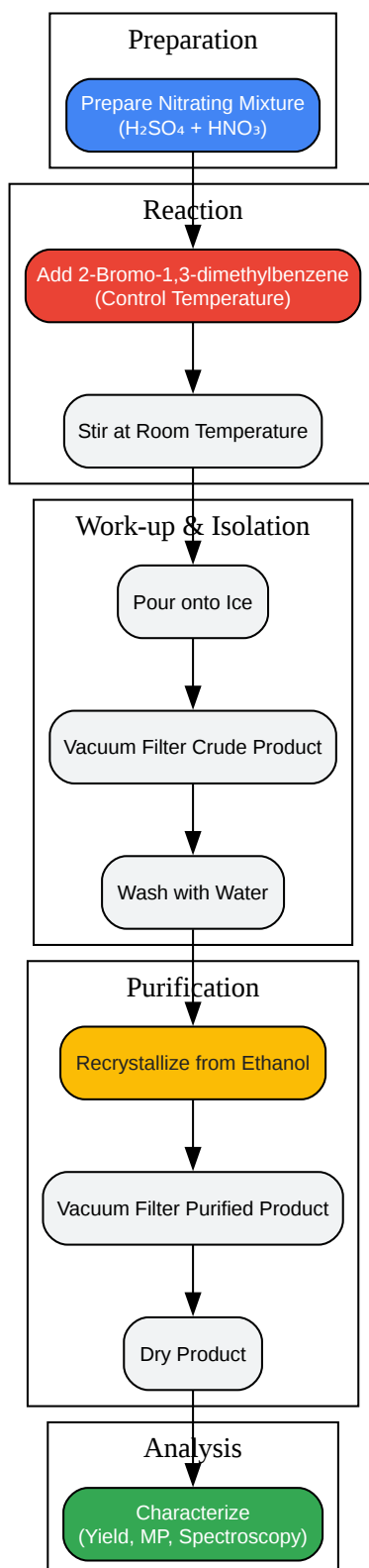
Safety Precautions:

- Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
- 2-Bromo-1,3-dimethylbenzene and its nitrated product may be irritating to the skin and eyes. Avoid inhalation and skin contact.[1]

Data Presentation

Parameter	Expected Value / Observation
Starting Material	2-Bromo-1,3-dimethylbenzene (liquid)
Product	2-Bromo-1,3-dimethyl-5-nitrobenzene (solid)[7] [8]
Appearance of Product	Yellowish crystalline solid[9]
Theoretical Yield	(To be calculated based on the starting amount of the limiting reagent)
Actual Yield	(To be determined experimentally)
Percent Yield	(Actual Yield / Theoretical Yield) x 100%
Melting Point (literature)	(To be compared with literature values for the product)
Melting Point (experimental)	(To be determined)

Experimental Workflow



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Caption: Workflow for the nitration of 2-bromo-1,3-dimethylbenzene.

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